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Abstract
Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1

(DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] This technical

guide provides an in-depth overview of the DGAT1 inhibition pathway by pradigastat,

summarizing key quantitative data, detailing experimental methodologies from seminal studies,

and visualizing the underlying biological and experimental frameworks. The information

presented is intended to support further research and development in the field of metabolic

diseases, particularly those characterized by hypertriglyceridemia.

Introduction to DGAT1 and its Role in Triglyceride
Metabolism
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway

responsible for the synthesis of triglycerides.[3] It catalyzes the final and committed step in the

classical monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis by

esterifying a fatty acyl-CoA to a diacylglycerol. DGAT1 is highly expressed in the enterocytes of

the small intestine, where it plays a critical role in the absorption of dietary fats and the

formation of chylomicrons.[1][2] DGAT1 is also expressed in adipose tissue, contributing to the

storage of triglycerides.[4]
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There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different

genes and share no sequence homology.[5] While both enzymes catalyze the same reaction,

they are thought to have distinct physiological roles.[4] DGAT2 is considered the predominant

enzyme for overall triglyceride synthesis, while DGAT1 appears to be particularly important for

the re-esterification of fatty acids during lipolysis to protect against lipotoxicity.[6] The inhibition

of DGAT1, therefore, presents a targeted therapeutic strategy for reducing the absorption and

synthesis of triglycerides, particularly in the postprandial state.

Pradigastat Sodium: A Selective DGAT1 Inhibitor
Pradigastat sodium (formerly LCQ908) is a selective and orally bioavailable inhibitor of

DGAT1.[7] Its mechanism of action is the competitive inhibition of the DGAT1 enzyme, thereby

reducing the synthesis of triglycerides in the small intestine. This leads to a decrease in the

production and secretion of chylomicrons, the lipoprotein particles responsible for transporting

dietary fats into the circulation.

Potency and Selectivity
Pradigastat is a potent inhibitor of DGAT1 with an in vitro IC50 value of 0.157 µM.[7]

Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic data for

pradigastat sodium from clinical studies.

Table 1: Pharmacokinetic Parameters of Pradigastat in
Healthy Overweight or Obese Subjects (Single and
Multiple Doses)[1][2]
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Parameter Single Dose (1-300 mg)
Multiple Doses (1-25 mg
for 14 days)

Median tmax (hours) ~10
Not explicitly stated, steady-

state reached by Day 14

Systemic Exposure Dose-dependent
10- to 17-fold higher than

single dose

Half-life Long Long

Table 2: Efficacy of Pradigastat in Patients with Familial
Chylomicronemia Syndrome (FCS) After 21 Days of
Treatment[8][9][10]

Dose Mean Reduction in Fasting Triglycerides

20 mg 41%

40 mg 70%

Table 3: Effect of Pradigastat on Apolipoprotein B48
(ApoB48) in FCS Patients[9]

Dose
Effect on Fasting and Postprandial
ApoB48

20 mg and 40 mg Significant reduction

Experimental Protocols
This section details the methodologies of key clinical trials investigating the effects of

pradigastat.

First-in-Human Study in Healthy Overweight or Obese
Subjects
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Study Design: This was a randomized, placebo-controlled, single- and multiple-dose

escalation study.[1][2]

Participants: Healthy overweight or obese subjects were enrolled.[1][2]

Single-Dose Cohorts (n=72): Subjects were sequentially randomized to receive single oral

doses of pradigastat (1, 3, 10, 30, 100, or 300 mg) or placebo under fasted conditions before

breakfast.[1][2]

Multiple-Dose Cohorts (n=106): Subjects were randomized to receive pradigastat (1, 5, 10,

or 25 mg) or placebo once daily before breakfast for 14 days.[1][2]

Pharmacodynamic Assessment: A high-fat meal test was administered to assess the effect of

pradigastat on postprandial triglyceride excursions over 9 hours.[1][2] Plasma levels of

glucose, insulin, and glucagon-like peptide-1 (GLP-1) were also measured.[1][2]

Open-Label Study in Patients with Familial
Chylomicronemia Syndrome (FCS)

Study Design: This was an open-label, non-randomized, sequential treatment period study

(ClinicalTrials.gov identifier: NCT01146522).[8][9][10]

Participants: Six patients with a confirmed diagnosis of FCS were enrolled.[8][9][10]

Protocol:

Run-in Period: Patients followed a very low-fat diet for one week.[8][9][10]

Baseline Assessment: Baseline lipid levels, including a low-fat meal tolerance test, were

conducted.[8][9][10]

Treatment Periods: Patients underwent three consecutive 21-day treatment periods with

pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[8][9][10]

Washout Periods: Each treatment period was separated by a washout period of at least

four weeks.[8][9][10]
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Efficacy Assessments: Fasting triglyceride levels were measured weekly. Postprandial

triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[8][9][10]

Visualizing the Pathways and Workflows
The following diagrams illustrate the DGAT1 inhibition pathway and the experimental workflow

of the FCS clinical trial.
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Caption: DGAT1 Inhibition Pathway by Pradigastat in an Enterocyte.
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Caption: Workflow of the Open-Label Clinical Trial of Pradigastat in FCS Patients.
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Metabolism and Drug Interactions
Pradigastat is primarily metabolized by hepatic glucuronosyltransferase (UGT) enzymes,

specifically UGT1A1 and UGT1A3.[11][12] It is eliminated mainly through the biliary pathway in

the feces.[11][12] Clinical studies have shown that pradigastat has a low potential for drug-drug

interactions, with no significant interactions observed with drugs such as atazanavir,

probenecid, rosuvastatin, digoxin, and warfarin.[11][12]

Safety and Tolerability
In clinical trials, pradigastat has been generally safe and well-tolerated.[1][2] The most common

adverse events reported were mild and transient gastrointestinal issues.[8][9][10]

Conclusion
Pradigastat sodium represents a targeted therapeutic approach for managing

hypertriglyceridemia by inhibiting DGAT1. Its mechanism of action directly addresses the

synthesis of triglycerides in the small intestine, leading to significant reductions in both fasting

and postprandial triglyceride levels. The data from clinical trials in healthy volunteers and

patients with FCS demonstrate its potential as a novel treatment for this rare and severe

metabolic disorder. Further research may explore its utility in other conditions characterized by

elevated triglycerides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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